Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate
Description
Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate is a highly functionalized oxane (tetrahydropyran) derivative. Its structure features three phenylcarbonyloxy (benzoate) groups and a trichloroethanimidoyloxy moiety attached to the oxane ring, with a methyl ester at the C2 position. This compound is primarily utilized in organic synthesis as a glycosyl donor or intermediate, leveraging the trichloroethanimidoyloxy group’s reactivity as a leaving group in glycosylation reactions. Its synthesis typically involves sequential protection of hydroxyl groups with benzoate esters, followed by introduction of the trichloroacetimidate group under basic conditions .
Properties
IUPAC Name |
methyl 3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKVTFPWPZGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in unwanted side reactions.
Formation of Trichloroethanimidoyl Group: The trichloroethanimidoyl group is introduced by reacting the protected oxane derivative with trichloroacetonitrile in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of the starting materials are subjected to protection and esterification reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the benzoyloxy groups.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the modulation of metabolic pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its trichloroethanimidoyl group plays a crucial role in its biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional complexity invites comparison with three categories of analogs: (1) multi-esterified oxane derivatives, (2) trichloroacetimidate glycosyl donors, and (3) methyl carboxylate esters with bulky substituents. Below is a detailed analysis:
Multi-Esterified Oxane Derivatives
Compounds such as methyl 2,3,4-tri-O-benzoyl-β-D-glucopyranoside share similarities in their use of benzoate protecting groups. Key differences include:
- Substituent arrangement: The target compound’s oxane backbone contrasts with glucopyranoside’s glucose ring, altering stereochemical outcomes in reactions.
- Solubility : The target’s three benzoate groups reduce solubility in polar solvents (e.g., water) compared to acetylated analogs but enhance compatibility with dichloromethane (DCM) and tetrahydrofuran (THF) .
Table 1: Physical and Chemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Primary Solvents) |
|---|---|---|---|
| Target Compound | 789.2 | 145–148 | DCM, THF |
| Methyl 2,3,4-tri-O-benzoyl-glucopyranoside | 568.6 | 112–115 | CHCl₃, DCM |
| Glucosyl trichloroacetimidate | 397.6 | 89–92 | DCM, diethyl ether |
Trichloroacetimidate Glycosyl Donors
The trichloroethanimidoyloxy group is critical for glycosylation. Compared to simpler trichloroacetimidates (e.g., glucosyl trichloroacetimidate ), the target compound exhibits:
- Enhanced steric hindrance : The bulky benzoate groups slow reaction kinetics but improve regioselectivity in glycosylation.
- Stability : While trichloroacetimidates are moisture-sensitive, the benzoate esters may marginally stabilize the compound during storage .
Table 2: Reactivity in Glycosylation Reactions
| Compound Name | Reaction Conditions | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Target Compound | 0.1 M TMSOTf, –20°C, DCM | 78 | Minimal (<5%) |
| Glucosyl trichloroacetimidate | 0.05 M TMSOTf, RT, DCM | 92 | Moderate (10–15%) |
| Methyl 2,3,4-tri-O-acetyl-glucopyranoside | 0.2 M H₂SO₄, RT, MeOH | 65 | High (>20%) |
Methyl Carboxylate Esters with Bulky Substituents
Compounds like methyl 2,4,6-tri-O-pivaloyl-β-D-galactopyranoside highlight the role of steric bulk. The target’s phenylcarbonyloxy groups confer higher crystallinity but lower solubility in non-halogenated solvents compared to pivaloyl (trimethylacetyl) analogs .
Biological Activity
Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and possible therapeutic applications based on available research.
1. Chemical Structure and Synthesis
The compound's structure features multiple functional groups that contribute to its biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including esterification and substitution reactions. While specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds indicate that the synthesis may involve:
- Esterification : Formation of the ester linkages with phenylcarbonyl groups.
- Substitution Reactions : Incorporation of chloranyl groups into the ethanimidoyloxy moiety.
2. Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on related derivatives have shown promising results against various cancer cell lines:
- MCF-7 Cell Line : Compounds similar to this compound were tested using the MTT assay. These studies demonstrated a notable decrease in cell viability at specific concentrations compared to control groups .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : Potential interference with pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study focused on derivatives of similar structural characteristics reported:
- Compound Tested : A derivative with a similar phenylcarbonyloxy structure.
- Results : The compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells after 48 hours of treatment.
Case Study 2: Structure-Activity Relationship (SAR)
An SAR study on related compounds highlighted that the presence of electron-withdrawing groups significantly enhances anticancer activity. The addition of chloranyl groups was particularly noted for increasing potency against certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
